Lower Lipophilicity Compared to 4-Chloro-Substituted Analog Improves Synthetic Handling and Formulation Compatibility
The target compound exhibits an XLogP3 value of 1.0 , whereas the 4-chloro analog 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole has an XLogP3 of 1.6 . This 0.6 log unit difference represents a ~4-fold lower lipophilicity, indicating superior aqueous compatibility and reduced non-specific binding potential in biological assays .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = -0.6 (target compound less lipophilic) |
| Conditions | Calculated octanol-water partition coefficient (XLogP3) derived from canonical SMILES |
Why This Matters
Lower lipophilicity translates to better aqueous solubility and reduced non-specific binding, critical for reproducible biological screening and formulation development.
